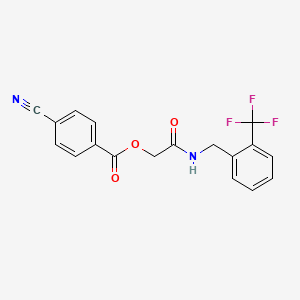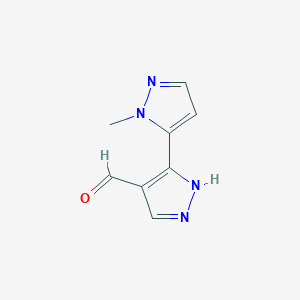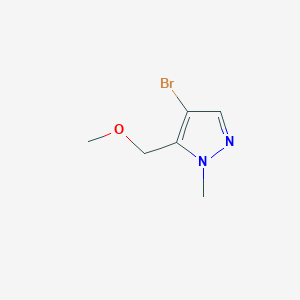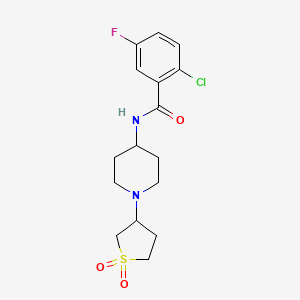![molecular formula C17H24N2O4S B2844342 1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone CAS No. 478079-97-9](/img/structure/B2844342.png)
1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone (TMPIPE) is an organic compound discovered in the early 21st century that has become increasingly popular in the scientific community due to its unique properties and potential for a variety of applications. It is a highly versatile compound that can be used in a number of chemical reactions and processes, and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Electrochemical Synthesis and Derivative Formation
Compounds similar to the one mentioned often participate in electrochemical reactions that are fundamental in synthesizing new organic molecules. For example, electrochemical oxidation processes have been utilized to create new phenylpiperazine derivatives, indicating a potential application in developing novel compounds with varying biological activities (Nematollahi & Amani, 2011). This suggests that our compound could serve as a precursor or intermediate in synthesizing new chemical entities with potential pharmacological properties.
Antimicrobial Applications
Some derivatives related to the structure of interest have been explored for their antimicrobial properties. The synthesis of new compounds and the evaluation of their antimicrobial activities against various pathogenic bacteria and fungi showcase the potential of these molecules in pharmaceutical applications, particularly as novel antimicrobial agents (Makki et al., 2016). This indicates a potential research avenue for exploring the antimicrobial efficacy of the compound .
Catalysis and Organic Reactions
The structural features of the compound suggest its potential utility in catalyzing various organic reactions. For instance, compounds with similar functionalities have been utilized as catalysts in olefin polymerization and other organic synthesis processes, indicating a broad application in materials science and organic chemistry (Sun et al., 2007). This implies that the compound could be researched further for its catalytic properties in synthesizing polymers or other organic materials.
Anticancer Research
The sulfonamide and piperidine components are often seen in molecules with potential anticancer activity. Several synthesized sulfones carrying these moieties have shown promising in vitro anticancer activity against breast cancer cell lines, suggesting the compound's potential application in developing new anticancer therapies (Bashandy et al., 2011). Research into similar compounds could provide insights into novel therapeutic agents for cancer treatment.
properties
IUPAC Name |
[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-13(20)19-16(2,3)11-14(12-17(19,4)5)18-23-24(21,22)15-9-7-6-8-10-15/h6-10H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNIERWROMRNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=NOS(=O)(=O)C2=CC=CC=C2)CC1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)
![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide](/img/structure/B2844273.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2844282.png)